(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide
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Overview
Description
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, fluorine atoms, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of fluorine atoms, and the coupling of the aminopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A reagent used in various chemical analyses.
Allylamine: An organic compound with applications in polymer synthesis and pharmaceuticals.
Uniqueness
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide stands out due to its complex structure, which includes multiple aromatic rings and fluorine atoms. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C35H29F3N4O3 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)29-18-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-21-45-30(33(27)29)20-41-32(43)12-2-22-1-11-31(39)40-19-22/h1-12,17-19,21H,13-16,20H2,(H2,39,40)(H,41,43)/b12-2+ |
InChI Key |
KCUJLASIKDWYNU-SWGQDTFXSA-N |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC4=COC(=C4C(=C3)C5=CC=C(C=C5)F)CNC(=O)/C=C/C6=CN=C(C=C6)N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC4=COC(=C4C(=C3)C5=CC=C(C=C5)F)CNC(=O)C=CC6=CN=C(C=C6)N |
Origin of Product |
United States |
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